molecular formula C10H10N2O4 B14400154 Methyl 3-(6-methyl-5-nitropyridin-2-yl)prop-2-enoate CAS No. 89861-95-0

Methyl 3-(6-methyl-5-nitropyridin-2-yl)prop-2-enoate

Cat. No.: B14400154
CAS No.: 89861-95-0
M. Wt: 222.20 g/mol
InChI Key: WMOZCZVLVWJNHT-UHFFFAOYSA-N
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Description

Methyl 3-(6-methyl-5-nitropyridin-2-yl)prop-2-enoate is a chemical compound that belongs to the class of nitropyridines. This compound is characterized by the presence of a nitro group attached to a pyridine ring, which is further substituted with a methyl group and a prop-2-enoate moiety. The compound’s unique structure makes it an interesting subject for various chemical reactions and applications in scientific research.

Preparation Methods

The synthesis of Methyl 3-(6-methyl-5-nitropyridin-2-yl)prop-2-enoate typically involves the reaction of 6-methyl-5-nitropyridin-2-yl derivatives with appropriate reagents to introduce the prop-2-enoate group. One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

Methyl 3-(6-methyl-5-nitropyridin-2-yl)prop-2-enoate undergoes various types of chemical reactions, including:

Common reagents used in these reactions include N₂O₅, SO₂/HSO₃⁻, and various amines . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Methyl 3-(6-methyl-5-nitropyridin-2-yl)prop-2-enoate has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of other complex molecules.

    Biology: Studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(6-methyl-5-nitropyridin-2-yl)prop-2-enoate involves its interaction with molecular targets and pathways within biological systems. The nitro group plays a crucial role in its reactivity, allowing it to participate in various biochemical processes. The compound’s effects are mediated through its interactions with specific enzymes and receptors, leading to downstream biological effects .

Comparison with Similar Compounds

Methyl 3-(6-methyl-5-nitropyridin-2-yl)prop-2-enoate can be compared with other nitropyridine derivatives, such as:

These compounds share similar structural features but differ in their specific substituents and reactivity. The presence of the prop-2-enoate group in this compound makes it unique and imparts distinct chemical properties.

Properties

CAS No.

89861-95-0

Molecular Formula

C10H10N2O4

Molecular Weight

222.20 g/mol

IUPAC Name

methyl 3-(6-methyl-5-nitropyridin-2-yl)prop-2-enoate

InChI

InChI=1S/C10H10N2O4/c1-7-9(12(14)15)5-3-8(11-7)4-6-10(13)16-2/h3-6H,1-2H3

InChI Key

WMOZCZVLVWJNHT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)C=CC(=O)OC)[N+](=O)[O-]

Origin of Product

United States

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